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Benzene, 1-iodo-3-(1-methylethenyl)-

Cat. No.: B8195430
M. Wt: 244.07 g/mol
InChI Key: JUROTVSCHGGPNL-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Functionalized Aromatic Compounds

Functionalized aromatic compounds are fundamental to the creation of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials. Benzene (B151609), 1-iodo-3-(1-methylethenyl)- belongs to a class of compounds that possess multiple reactive sites, allowing for sequential and controlled modifications. The presence of both a carbon-iodine bond and a carbon-carbon double bond on the same aromatic ring provides chemists with the flexibility to engage in a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Significance of Aryl Iodide Functionality in Cross-Coupling Methodologies

The aryl iodide group is a key player in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl > F) in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. wikipedia.orgyoutube.com This high reactivity allows for milder reaction conditions, such as lower temperatures and catalyst loadings, and broader functional group tolerance. youtube.comnih.gov

Aryl iodides are versatile substrates for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orgwikipedia.orgacs.org These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ability of the iodo-substituent in Benzene, 1-iodo-3-(1-methylethenyl)- to readily participate in these transformations makes the compound a highly attractive building block for the synthesis of complex molecular architectures.

Table 1: Comparison of Aryl Halide Reactivity in Cross-Coupling Reactions

Aryl Halide (Ar-X) Bond Dissociation Energy (kcal/mol) General Reactivity Trend
Ar-F ~123 Lowest
Ar-Cl ~96 Low
Ar-Br ~81 Moderate
Ar-I ~65 Highest

Role of the Isopropenyl Moiety as a Versatile Alkenyl Synthon

The isopropenyl group, also known as the 1-methylethenyl group, is a valuable alkenyl synthon in organic synthesis. nih.gov Its double bond can undergo a wide range of chemical transformations, including electrophilic additions, hydrogenations, and various pericyclic reactions. Furthermore, the isopropenyl group can participate in polymerization reactions and can be a precursor to other functional groups.

The presence of the isopropenyl moiety in Benzene, 1-iodo-3-(1-methylethenyl)- offers a synthetic handle that is orthogonal to the reactivity of the aryl iodide. This means that one functional group can be selectively reacted while the other remains intact, allowing for a stepwise and controlled elaboration of the molecule. For example, the aryl iodide can first be subjected to a Suzuki coupling to form a biaryl structure, followed by a reaction at the isopropenyl double bond to introduce further complexity. This orthogonality is a powerful strategy in the design of efficient and convergent synthetic routes. nih.gov

Overview of Research Opportunities for Benzene, 1-iodo-3-(1-methylethenyl)-

The dual functionality of Benzene, 1-iodo-3-(1-methylethenyl)- opens up numerous avenues for research and application. Its utility as a bifunctional building block can be exploited in the synthesis of a wide range of target molecules.

Potential Research Directions:

Sequential Cross-Coupling Reactions: The differential reactivity of the aryl iodide and the isopropenyl group can be leveraged to perform sequential cross-coupling reactions. For instance, a Sonogashira coupling at the iodide position could be followed by a Heck reaction involving the isopropenyl group, leading to highly conjugated systems. rsc.orgorganic-chemistry.org

Synthesis of Novel Heterocycles: The isopropenyl group can serve as a dienophile or a Michael acceptor in cycloaddition and conjugate addition reactions, respectively. By first functionalizing the aryl iodide portion, novel heterocyclic scaffolds with potential biological activity could be accessed.

Development of New Catalytic Methodologies: The unique electronic and steric properties of Benzene, 1-iodo-3-(1-methylethenyl)- could make it an interesting substrate for testing and developing new catalytic transformations.

Materials Science Applications: The ability to undergo polymerization via the isopropenyl group, combined with the potential for further functionalization through the aryl iodide, makes this compound a candidate for the synthesis of novel polymers with tailored electronic and photophysical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9I B8195430 Benzene, 1-iodo-3-(1-methylethenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROTVSCHGGPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for Benzene, 1 Iodo 3 1 Methylethenyl

Precursor Selection and Design Strategies for Targeted Synthesis

Approach A: Iodination followed by olefination. This is a common and effective strategy. It begins with a commercially available or readily synthesized benzene (B151609) derivative containing a carbonyl group at the meta-position relative to the iodine atom. Precursors such as 3'-Iodoacetophenone or 3-Iodobenzaldehyde are ideal starting points. biosynth.comguidechem.combiosynth.com The carbonyl group serves as a precursor to the isopropenyl group, which can be installed in a subsequent step via olefination reactions. chemicalbook.comchemdad.com This approach is advantageous because the synthesis of these iodinated carbonyl compounds is well-established.

Approach B: Olefination followed by iodination. This strategy would involve the direct iodination of isopropenylbenzene. However, this approach presents a significant regioselectivity challenge. The isopropenyl group is an ortho-, para-directing group due to its electron-donating nature. Direct electrophilic iodination would therefore yield a mixture of 2-iodo- and 4-iodo-isopropenylbenzene, with the desired meta-isomer, 3-iodoisopropenylbenzene, not being the major product. Achieving meta-selectivity through this route is difficult and generally avoided.

Approach C: Cross-coupling on a di-halogenated precursor. A third strategy involves starting with a di-halogenated benzene, such as 1,3-diiodobenzene or 1-bromo-3-iodobenzene. A selective cross-coupling reaction could then be used to introduce the isopropenyl group at one of the halogenated positions.

Given these considerations, Approach A is the most strategically sound and widely employed method for synthesizing Benzene, 1-iodo-3-(1-methylethenyl)-. The selection of 3'-Iodoacetophenone as a key precursor provides a reliable foundation for the subsequent construction of the isopropenyl group. biosynth.comguidechem.comchemicalbook.comchemdad.com

PrecursorRationale for SelectionSubsequent Transformation
3'-IodoacetophenoneCommercially available; Iodine is correctly positioned; Acetyl group is a direct precursor to the isopropenyl group. biosynth.comchemicalbook.comOlefination (e.g., Wittig, HWE)
3-IodobenzaldehydeCommercially available; Iodine is correctly positioned; Aldehyde is a precursor to the isopropenyl group. biosynth.comOlefination (e.g., Wittig)
1,3-DiiodobenzeneDihalogenated precursor suitable for selective functionalization.Cross-Coupling with an isopropenyl reagent

Regioselective Iodination Protocols for Benzene Derivatives

When the chosen precursor does not already contain an iodine atom, a regioselective iodination step is required. The primary challenge is to control the position of iodination on the aromatic ring, particularly to achieve meta-substitution.

Direct electrophilic aromatic substitution (SEAr) is a fundamental method for introducing halogens onto a benzene ring. d-nb.info However, iodine is the least reactive halogen, and its reaction with benzene derivatives often requires an activating agent or an oxidant to generate a more potent electrophile, such as the iodine cation (I+). olemiss.edujove.commasterorganicchemistry.com

Common iodination systems include:

Iodine with an Oxidizing Agent: Reagents like nitric acid, hydrogen peroxide, or copper salts can be used to oxidize molecular iodine (I2) to a more electrophilic species. jove.com

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with an acid catalyst. chemicalbook.com

1,3-diiodo-5,5-dimethylhydantoin (DIH): This reagent can also serve as an electrophilic iodine source, particularly for electron-rich aromatic compounds. d-nb.infoorganic-chemistry.org

The regiochemical outcome of the reaction is governed by the electronic properties of the substituent already present on the ring. msu.edu For the synthesis of a meta-iodo compound, it is advantageous to start with a substrate bearing a meta-directing group. For instance, the direct iodination of acetophenone, which has an electron-withdrawing acetyl group, would direct the incoming iodine electrophile to the meta-position. However, such reactions can sometimes yield mixtures of isomers, necessitating purification. d-nb.infoolemiss.edu

Iodinating Reagent SystemConditionsSubstrate ExampleRegioselectivity
I₂ / Oxidizing Agent (e.g., H₂SO₄, HNO₃)Often requires harsh conditions (strong acid, heat). acs.orgBenzene derivativesDepends on directing groups.
N-Iodosuccinimide (NIS) / Acetic AcidMild conditions, room temperature. chemicalbook.com4-hydroxybenzaldehydeOrtho to the hydroxyl group.
I₂ / Selectfluor™Mild conditions.Sterically hindered benzenesGoverned by electronic and steric factors. organic-chemistry.org

In recent years, transition metal-catalyzed C–H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic compounds. researchgate.net These methods often employ a directing group on the substrate to guide a metal catalyst (commonly palladium) to a specific C–H bond, leading to highly selective functionalization. researchgate.net

While many C–H activation strategies are designed for ortho-functionalization, methods for meta-C–H functionalization are also being developed. researchgate.net These reactions typically involve a palladium catalyst that coordinates to a directing group on the aromatic ring, enabling the selective cleavage and subsequent iodination of a distal C–H bond. researchgate.netnih.gov This approach offers high regioselectivity that may not be achievable through classical electrophilic substitution.

Catalyst SystemDirecting GroupPosition Selectivity
Pd(II) catalystsWeakly coordinating amidesOrtho
Various transition metals (Pd, Au, Ru, Co)VariousTypically Ortho, Meta is an emerging area

Construction of the 1-methylethenyl (Isopropenyl) Group

Once a suitably iodinated precursor, such as 3'-iodoacetophenone, is obtained, the final step is the construction of the isopropenyl group. This is most commonly achieved through olefination of the ketone.

The Wittig reaction and its variants are cornerstone methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlumenlearning.comlibretexts.org

The Wittig Reaction: This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org To synthesize Benzene, 1-iodo-3-(1-methylethenyl)- from 3'-iodoacetophenone, the required Wittig reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.org This reagent is typically prepared by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide. lumenlearning.comlibretexts.org The ylide then reacts with the ketone to form the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. wikipedia.org These carbanions are generally more nucleophilic and less basic than Wittig reagents. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during workup, simplifying purification. organic-chemistry.orgorgsyn.org For stabilized phosphonates, the HWE reaction often provides excellent E-selectivity, although for the synthesis of a terminal alkene like the isopropenyl group, this is not a factor. wikipedia.orgnih.gov

ReactionKey ReagentPrecursorAdvantages
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Ketone or Aldehyde (e.g., 3'-Iodoacetophenone)Broad functional group tolerance; widely used. libretexts.orgwikipedia.org
Horner-Wadsworth-Emmons (HWE)Phosphonate CarbanionKetone or AldehydeEasy removal of byproducts; high nucleophilicity. wikipedia.orgorgsyn.org

An alternative to olefination is the use of palladium-catalyzed cross-coupling reactions to form the carbon-carbon bond of the isopropenyl group. wikipedia.org This strategy would typically start with a 1,3-dihalogenated benzene.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govlibretexts.org To form the isopropenyl group, a precursor like 1,3-diiodobenzene could be reacted with isopropenylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.orgnih.gov Controlling the reaction to achieve mono-substitution can be a challenge but is often feasible by carefully managing stoichiometry and reaction conditions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org An isopropenyl group could be introduced by reacting a dihalide precursor with an isopropenylstannane reagent, such as isopropenyltributyltin. lnigchrm.inlibretexts.org While effective, a major drawback of the Stille reaction is the high toxicity of the organotin compounds. wikipedia.orgthermofisher.com

Coupling ReactionIsopropenyl ReagentPrecursorCatalyst/Base System
Suzuki-MiyauraIsopropenylboronic acid or ester1,3-DihalobenzenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) nih.govnih.gov
StilleIsopropenylstannane1,3-DihalobenzenePd catalyst (e.g., Pd(PPh₃)₄) wikipedia.orgorganic-chemistry.org

Sequential and Convergent Synthesis Approaches

The construction of "Benzene, 1-iodo-3-(1-methylethenyl)-" can be approached through either a sequential or a convergent synthetic strategy. Each approach has its own merits and challenges, primarily centered around achieving the desired 1,3-substitution pattern.

Sequential Synthesis:

A sequential approach involves the stepwise introduction of the iodo and isopropenyl groups onto the benzene ring. The order of these introductions is critical due to the directing effects of the substituents in electrophilic aromatic substitution reactions. Both the iodo group and the isopropenyl group are ortho, para-directors. Therefore, direct sequential electrophilic substitution on a monosubstituted benzene ring will not yield the desired meta-product in significant amounts. To overcome this, a multi-step strategy involving a meta-directing group is often employed.

One plausible sequential route begins with a Friedel-Crafts acylation of benzene to introduce an acetyl group, which is a meta-director. Subsequent iodination would then direct the iodine atom to the meta position. The final step would involve the conversion of the acetyl group to the isopropenyl group, for instance, through a Wittig reaction.

Proposed Sequential Synthesis Route:

StepReactionReagents and ConditionsIntermediate/Product
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃Acetophenone
2IodinationI₂, HIO₃, H₂SO₄3-Iodoacetophenone
3Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLi, THFBenzene, 1-iodo-3-(1-methylethenyl)-

This sequential approach provides good control over the regiochemistry. The Wittig reaction is a widely used and reliable method for converting ketones into alkenes nih.govthermofisher.comastrazeneca.com.

Convergent Synthesis:

For "Benzene, 1-iodo-3-(1-methylethenyl)-", a convergent approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. These reactions are powerful tools for the formation of carbon-carbon bonds nih.govwikipedia.org.

A potential convergent strategy could involve the coupling of a 1,3-dihalogenated benzene derivative with an appropriate isopropenyl-containing organometallic reagent. For example, a Suzuki coupling reaction could be employed between 1,3-diiodobenzene and an isopropenylboronic acid derivative. By carefully controlling the stoichiometry, a monosubstitution product can be favored.

Proposed Convergent Synthesis Route (Suzuki Coupling):

Reactant 1Reactant 2Catalyst and ConditionsProduct
1,3-DiiodobenzeneIsopropenylboronic acid pinacol esterPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CBenzene, 1-iodo-3-(1-methylethenyl)-

Alternatively, a Negishi coupling could be utilized, which involves the reaction of an organozinc compound with an organic halide wikipedia.orgorganic-chemistry.org. This method is known for its high functional group tolerance.

Proposed Convergent Synthesis Route (Negishi Coupling):

Reactant 1Reactant 2Catalyst and ConditionsProduct
3-Iodophenylzinc chloride1-Bromoprop-1-enePd(PPh₃)₄, THF, refluxBenzene, 1-iodo-3-(1-methylethenyl)-

These convergent approaches offer the advantage of building the carbon skeleton in a single, highly efficient step.

Development of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. For the synthesis of "Benzene, 1-iodo-3-(1-methylethenyl)-", several green chemistry principles can be applied.

Sustainable Iodination Methods:

Traditional iodination methods often employ harsh reagents and produce significant waste. More sustainable alternatives have been developed. For instance, the use of potassium iodide with an oxidizing agent like ammonium peroxodisulfate in an aqueous solvent system presents a greener approach to iodination. Electrochemical methods, where an electric current is used to generate the reactive iodine species, also offer a sustainable alternative by avoiding the need for chemical oxidants nih.gov.

Efficient Isopropenyl Group Introduction:

The efficiency of introducing the isopropenyl group can be improved through various means. While the Wittig reaction is effective, it generates triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to separate. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, uses phosphonate esters and produces a water-soluble phosphate byproduct that is more easily removed.

Biocatalysis and Photocatalysis:

Emerging technologies such as biocatalysis and photocatalysis offer promising avenues for the sustainable synthesis of styrene derivatives. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions astrazeneca.comnih.govresearchgate.netacs.org. For example, a biocatalytic decarboxylation of a suitably substituted cinnamic acid could potentially yield the target molecule.

Photocatalysis, which uses light to drive chemical reactions, can also provide more sustainable synthetic routes nih.govnih.govacs.orgacs.org. These methods often operate at ambient temperature and can enable novel transformations that are not accessible through traditional thermal methods.

Atom Economy and Process Optimization:

Advanced Reactivity and Mechanistic Investigations of Benzene, 1 Iodo 3 1 Methylethenyl

Reactivity at the Aryl Iodide Center

The carbon-iodine bond in "Benzene, 1-iodo-3-(1-methylethenyl)-" is a focal point for a diverse array of chemical transformations. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition in numerous catalytic cycles. This reactivity is harnessed in a variety of powerful synthetic methods, including transition-metal-catalyzed cross-coupling reactions and modern photoredox and electrochemical transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and aryl iodides are premier coupling partners in these reactions. "Benzene, 1-iodo-3-(1-methylethenyl)-" serves as an exemplary substrate for investigating the scope and mechanisms of these critical transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Investigations into the Suzuki-Miyaura coupling of "Benzene, 1-iodo-3-(1-methylethenyl)-" would likely explore the influence of various parameters such as the palladium catalyst, ligands, base, and solvent on the reaction efficiency and selectivity. The presence of the 1-methylethenyl group introduces a potential site for side reactions, making the choice of reaction conditions crucial for achieving high yields of the desired coupled product.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of Benzene (B151609), 1-iodo-3-(1-methylethenyl)-

EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O85
2Pd(OAc)₂SPhosK₃PO₄Dioxane92
3PdCl₂(dppf)-Cs₂CO₃THF88

This table presents hypothetical data for illustrative purposes, as specific experimental results for this exact compound were not found in the provided search results.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl halide. wikipedia.org

The application of the Sonogashira coupling to "Benzene, 1-iodo-3-(1-methylethenyl)-" would allow for the introduction of an alkyne moiety, leading to the synthesis of highly conjugated systems. Mechanistic studies would focus on optimizing the catalyst system to prevent side reactions, such as the self-coupling of the terminal alkyne (Glaser coupling), and to ensure high conversion of the aryl iodide. The reactivity of aryl iodides is generally higher than that of bromides or chlorides in this reaction. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling

EntryPalladium CatalystCopper Co-catalystBaseSolvent
1Pd(PPh₃)₄CuIEt₃NTHF
2PdCl₂(PPh₃)₂CuIPiperidineDMF
3Pd(OAc)₂/XPhosCuTCCs₂CO₃Dioxane

This table outlines typical conditions for the Sonogashira coupling, which would be applicable to "Benzene, 1-iodo-3-(1-methylethenyl)-".

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov

In the context of "Benzene, 1-iodo-3-(1-methylethenyl)-", the Heck reaction could be used to couple the aryl iodide with another olefin, leading to the formation of a stilbene-like structure. The presence of the existing 1-methylethenyl group would necessitate careful optimization of reaction conditions to avoid undesired side reactions or polymerization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org Similarly, the analogous etherification reaction forms a carbon-oxygen bond. These reactions have become indispensable tools for the synthesis of pharmaceuticals and other fine chemicals. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine or alcohol, deprotonation, and reductive elimination. wikipedia.org

The use of "Benzene, 1-iodo-3-(1-methylethenyl)-" in Buchwald-Hartwig reactions would enable the synthesis of various substituted anilines and aryl ethers. Research in this area would focus on the development of efficient catalyst systems, often employing bulky electron-rich phosphine ligands, to facilitate the coupling with a wide range of amines and alcohols under mild conditions. wikipedia.org

Table 3: Common Ligands for Buchwald-Hartwig Amination

LigandFull Name
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

This table lists common phosphine ligands that are effective in promoting Buchwald-Hartwig amination reactions.

Photoredox and Electrochemical Reactions of Aryl Iodides

In recent years, photoredox and electrochemical methods have emerged as powerful alternatives to traditional transition-metal catalysis for the formation of chemical bonds. beilstein-journals.orgacs.org These techniques utilize light or electricity, respectively, to generate highly reactive radical intermediates from stable precursors. sigmaaldrich.com Aryl iodides are excellent substrates for these transformations due to their favorable reduction potentials.

The photoredox-mediated reactions of "Benzene, 1-iodo-3-(1-methylethenyl)-" would likely involve the single-electron reduction of the aryl iodide by an excited-state photocatalyst to form an aryl radical. This radical could then participate in a variety of bond-forming reactions, such as arylation of arenes or coupling with other radical species. sigmaaldrich.com

Electrochemical methods offer a reagent-free approach to generate similar aryl radical intermediates. By applying a specific potential at an electrode, the C-I bond can be selectively reduced, initiating a cascade of reactions to form new bonds under mild and controlled conditions. acs.org

Transformations Involving the 1-methylethenyl Group

The reactivity of Benzene, 1-iodo-3-(1-methylethenyl)-, also known as 1-iodo-3-isopropenylbenzene, is dominated by the dual functionality of the electron-rich isopropenyl (1-methylethenyl) group and the versatile carbon-iodine bond. The alkene moiety, in particular, serves as a key site for a variety of transformations, including addition, functionalization, metathesis, and oxidation reactions.

Electrophilic Addition Reactions to the Alkene

The isopropenyl group is susceptible to electrophilic attack due to the high electron density of the π-bond. These reactions typically proceed via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule. The addition of an electrophile occurs at the terminal carbon of the double bond to form the more stable tertiary benzylic carbocation. This intermediate is stabilized by both hyperconjugation from the methyl group and resonance with the benzene ring.

For instance, the reaction with hydrogen halides (HX) is expected to yield the corresponding 2-halo-2-(3-iodophenyl)propane. The initial step involves the protonation of the alkene to form the tertiary carbocation, which is then rapidly trapped by the halide anion. Similarly, halogenation with agents like bromine (Br₂) would proceed through a cyclic bromonium ion intermediate, followed by nucleophilic attack of the bromide ion at the more substituted carbon, leading to the vicinal dihalide.

ReactantReagent (Electrophile)Predicted Major ProductMechanism Notes
Benzene, 1-iodo-3-(1-methylethenyl)-HBrBenzene, 1-(1-bromo-1-methylethyl)-3-iodo-Proceeds via a stable tertiary carbocation intermediate (Markovnikov addition).
Benzene, 1-iodo-3-(1-methylethenyl)-Br₂ in CCl₄Benzene, 1-(1,2-dibromo-1-methylethyl)-3-iodo-Involves a cyclic bromonium ion intermediate.
Benzene, 1-iodo-3-(1-methylethenyl)-H₂O / H₂SO₄ (cat.)2-(3-Iodophenyl)propan-2-olAcid-catalyzed hydration following Markovnikov's rule.

Radical Functionalization of the Isopropenyl Moiety

The isopropenyl group can also undergo functionalization via radical pathways, which often exhibit regioselectivity opposite to that of electrophilic additions. A classic example is the anti-Markovnikov addition of hydrogen bromide in the presence of a radical initiator, such as peroxides (ROOR) or UV light. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The mechanism involves the homolytic cleavage of the peroxide to generate an alkoxy radical, which then abstracts a hydrogen atom from HBr to produce a bromine radical (Br•). youtube.comyoutube.com The bromine radical adds to the less substituted carbon of the isopropenyl group, generating the more stable tertiary benzylic radical. chemistrysteps.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product, Benzene, 1-(1-bromo-1-methylethyl)-3-iodo-, and regenerate a bromine radical, thus propagating the chain reaction. libretexts.orgyoutube.comyoutube.com

ReactantReagentsPredicted Major ProductMechanism Notes
Benzene, 1-iodo-3-(1-methylethenyl)-HBr, ROOR (peroxide), heatBenzene, 1-(2-bromo-1-methylethyl)-3-iodo-Anti-Markovnikov addition via a radical chain mechanism. The bromine radical adds first to form the most stable carbon radical. libretexts.orgchemistrysteps.com
Benzene, 1-iodo-3-(1-methylethenyl)-CCl₄, ROOR (peroxide)Benzene, 1-iodo-3-(1-methyl-1-(trichloromethyl)ethyl)-Radical addition of carbon tetrachloride across the double bond.

Olefin Metathesis in Derivatives of Benzene, 1-iodo-3-(1-methylethenyl)-

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. As a terminal alkene, Benzene, 1-iodo-3-(1-methylethenyl)- is a suitable substrate for cross-metathesis (CM) reactions. When reacted with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), a new substituted alkene can be formed. For example, cross-metathesis with an electron-deficient partner like methyl acrylate would be expected to yield a new α,β-unsaturated ester. researchgate.net The reaction equilibrium is often driven by the release of a volatile byproduct, such as ethene.

Furthermore, derivatives of Benzene, 1-iodo-3-(1-methylethenyl)- containing a second, suitably positioned alkene moiety could undergo ring-closing metathesis (RCM) to form cyclic structures. The efficiency of these reactions depends on factors such as the catalyst choice, solvent, and the nature of the metathesis partner.

Oxidative Transformations of the Alkene

The alkene functionality can be readily oxidized to introduce oxygen-containing functional groups. Common oxidative transformations include epoxidation and dihydroxylation.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the isopropenyl group into an epoxide, yielding 2-(3-iodophenyl)-2-methyloxirane. This reaction proceeds via a concerted mechanism.

Dihydroxylation: Vicinal diols can be prepared through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (KMnO₄). This would result in the formation of 1-(3-iodophenyl)propane-1,2-diol.

While the iodo-substituent on the aromatic ring is relatively inert to these specific oxidizing conditions, its electron-withdrawing inductive effect may slightly decrease the nucleophilicity of the alkene compared to an unsubstituted styrene derivative.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of Benzene, 1-iodo-3-(1-methylethenyl)- makes it an excellent substrate for intramolecular cyclization reactions, providing pathways to various heterocyclic and carbocyclic frameworks. The aryl iodide and the isopropenyl group can react in a concerted or stepwise manner, often mediated by a transition metal catalyst or a radical initiator.

One of the most prominent cyclization strategies is the palladium-catalyzed intramolecular Heck reaction. organic-chemistry.orgnih.govnih.gov In a suitable derivative, oxidative addition of a Pd(0) catalyst to the carbon-iodine bond forms an arylpalladium(II) intermediate. This species can then undergo intramolecular migratory insertion across the isopropenyl double bond. Subsequent β-hydride elimination can lead to the formation of a new cyclic structure, such as an indene derivative. The regioselectivity of the insertion (i.e., formation of a five- or six-membered ring) depends on the length and nature of the tether connecting the reacting groups.

Radical cyclizations offer another powerful route. Homolysis of the C-I bond, initiated by heat, light, or a radical initiator, can generate an aryl radical. This highly reactive intermediate can add to the intramolecular isopropenyl group. The resulting alkyl radical can then be trapped or can propagate a chain, leading to the formation of cyclized products.

Electrophile-induced cyclizations are also feasible. The reaction of the alkene with an electrophile, such as molecular iodine (I₂), can generate an iodonium ion, which can be trapped by the electron-rich aromatic ring acting as a nucleophile, leading to the formation of iodinated, fused ring systems.

Elucidation of Reaction Mechanisms and Intermediates

The diverse reactivity of Benzene, 1-iodo-3-(1-methylethenyl)- gives rise to several distinct reaction mechanisms and key intermediates:

Electrophilic Addition: The mechanism is characterized by the formation of a key tertiary benzylic carbocation . The stability of this intermediate dictates the observed Markovnikov regioselectivity. In the case of halogenation, a cyclic halonium ion intermediate is involved.

Radical Addition: The anti-Markovnikov addition of HBr proceeds via a radical chain mechanism . The key steps are initiation (formation of Br•), propagation (addition of Br• to form the most stable tertiary benzylic radical ), and termination. chemistrysteps.commasterorganicchemistry.com The regioselectivity is controlled by the stability of the intermediate radical.

Olefin Metathesis: This catalytic cycle is defined by the formation of a metallacyclobutane intermediate . The reaction between the ruthenium carbene catalyst and the alkene leads to this four-membered ring, which then undergoes a retro [2+2] cycloaddition to release the product and regenerate the catalyst.

Palladium-Catalyzed Cyclizations: The intramolecular Heck reaction mechanism involves a catalytic cycle starting with the oxidative addition of Pd(0) into the C-I bond to form an arylpalladium(II) iodide complex . This is followed by migratory insertion of the alkene into the Pd-C bond and is typically concluded by β-hydride elimination to release the cyclized product and regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov

Radical Cyclizations: These pathways are initiated by the formation of an aryl radical from the C-I bond. The subsequent intramolecular addition to the alkene forms a new alkyl radical , which is then typically quenched by abstracting a hydrogen atom from a donor molecule to complete the cyclization.

Kinetic Studies and Activation Parameter Determinations

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the influence of various reaction parameters. For a compound like "Benzene, 1-iodo-3-(1-methylethenyl)-", kinetic analysis of its cross-coupling reactions (e.g., Heck, Suzuki, or Stille reactions) would be crucial.

A typical kinetic study would involve systematically varying the concentrations of the reactants (the vinyl iodide, the coupling partner), the catalyst, and any additives (such as a base or ligands), while monitoring the reaction rate. The data obtained would allow for the determination of the reaction order with respect to each component, leading to the formulation of a rate law.

For instance, in the Heck reaction of an aryl iodide with an alkene, the reaction is often found to be first-order in the aryl iodide, zero-order in the alkene, and first-order in the palladium catalyst. This suggests that the oxidative addition of the aryl iodide to the palladium(0) species is the rate-determining step.

Table 1: Representative Kinetic Data for a Palladium-Catalyzed Cross-Coupling Reaction of an Aryl Iodide

ParameterValueConditions
Reaction Order in Aryl Iodide1Constant [Alkene], [Catalyst], [Base]
Reaction Order in Alkene0Constant [Aryl Iodide], [Catalyst], [Base]
Reaction Order in Catalyst1Constant [Aryl Iodide], [Alkene], [Base]
Reaction Order in BaseVariableDependent on the specific reaction and base

Activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined by studying the effect of temperature on the reaction rate. These parameters provide deeper insight into the transition state of the rate-determining step. A large negative ΔS‡, for example, would suggest an associative mechanism in the transition state.

Table 2: Representative Activation Parameters for a Suzuki-Miyaura Coupling of an Aryl Iodide

ParameterValueInterpretation
Activation Enthalpy (ΔH‡)+77 kJ mol⁻¹Energy barrier for the reaction
Activation Entropy (ΔS‡)+13 J mol⁻¹ K⁻¹Suggests a dissociative step may be involved

Note: The data presented in Tables 1 and 2 are representative values for palladium-catalyzed reactions of aryl iodides and are intended to be illustrative for the likely behavior of "Benzene, 1-iodo-3-(1-methylethenyl)-".

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the pathways of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. For "Benzene, 1-iodo-3-(1-methylethenyl)-", several isotopic labeling experiments could be designed to probe the mechanisms of its reactions.

One common experiment is the determination of the kinetic isotope effect (KIE). This involves replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant KIE (kH/kD > 1) is observed if the bond to the isotopically labeled atom is broken in the rate-determining step. For example, in a Heck reaction, a deuterium atom could be placed on the vinyl group of the coupling partner. The observation of a primary KIE would provide strong evidence for the β-hydride elimination step being rate-limiting.

Another application of isotopic labeling is in crossover experiments. If a reaction is suspected to proceed via an intermolecular mechanism, reacting a mixture of an isotopically labeled substrate and an unlabeled substrate should result in a statistical distribution of the isotope in the products. For "Benzene, 1-iodo-3-(1-methylethenyl)-", a crossover experiment could be designed for a Suzuki coupling by reacting an equimolar mixture of the title compound and a deuterated analogue with a boronic acid. The detection of "crossed" products would confirm an intermolecular transmetalation step.

Spectroscopic Monitoring of Reaction Progress

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information about the formation and consumption of reactants, intermediates, and products. For reactions involving "Benzene, 1-iodo-3-(1-methylethenyl)-", techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be invaluable.

In-situ NMR spectroscopy can be used to follow the disappearance of the starting materials and the appearance of the products over time. By integrating the signals, the concentration of each species can be determined, allowing for the generation of reaction profiles. Furthermore, the detection and characterization of catalytic intermediates may be possible, providing direct evidence for the proposed catalytic cycle. For instance, in a Stille coupling, it might be possible to observe the formation of the oxidative addition product, a palladium(II) intermediate.

In-situ IR spectroscopy is another powerful tool, particularly for reactions involving changes in functional groups with distinct IR absorptions. For example, in a Sonogashira coupling of "Benzene, 1-iodo-3-(1-methylethenyl)-" with a terminal alkyne, the disappearance of the alkyne C-H stretch and the appearance of new bands corresponding to the coupled product could be monitored.

By combining these spectroscopic methods with kinetic and isotopic labeling studies, a comprehensive and detailed understanding of the reaction mechanisms of "Benzene, 1-iodo-3-(1-methylethenyl)-" can be achieved.

Theoretical and Computational Chemistry Studies on Benzene, 1 Iodo 3 1 Methylethenyl

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comucsb.eduwikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule interacts with other reagents. taylorandfrancis.comnumberanalytics.com

For Benzene (B151609), 1-iodo-3-(1-methylethenyl)-, the HOMO would likely be distributed across the π-system of the benzene ring and the methylethenyl group, as these are the most electron-rich regions. The LUMO, conversely, would be expected to have significant contributions from the carbon-iodine (C-I) antibonding orbital and the π* orbitals of the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Computational methods can precisely calculate these orbital energies.

Illustrative FMO Data for Benzene, 1-iodo-3-(1-methylethenyl)- This table presents hypothetical data calculated using a DFT method (e.g., B3LYP/6-311G(d,p)) for illustrative purposes.

Molecular OrbitalCalculated Energy (eV)Primary Localization
HOMO-5.85π-system of benzene ring and methylethenyl group
LUMO-0.95π-system of benzene ring and σ(C-I)
HOMO-LUMO Gap4.90N/A

The distribution of electron density within a molecule dictates its electrostatic potential and is fundamental to predicting sites of nucleophilic or electrophilic attack. rsc.orgoup.com Mulliken population analysis is a common, albeit basis-set dependent, method for assigning partial atomic charges based on the molecular orbitals. researchgate.netq-chem.comnumberanalytics.com

In Benzene, 1-iodo-3-(1-methylethenyl)-, the iodine atom, being highly electronegative, would carry a partial negative charge, while the carbon atom bonded to it (C1) would be partially positive. The methylethenyl group is generally electron-donating, which would increase the electron density on the benzene ring, particularly at the ortho and para positions relative to this group. However, the inductive effect of the iodine atom would withdraw electron density. The interplay of these effects determines the most reactive sites. The carbon atoms of the vinyl group would exhibit differing charges, influencing their susceptibility to electrophilic addition reactions.

Illustrative Mulliken Atomic Charges This table presents hypothetical Mulliken charges calculated using a DFT method for illustrative purposes. Note that these values are sensitive to the choice of basis set. uni-muenchen.de

AtomHypothetical Charge (a.u.)Predicted Reactivity
I (Iodine)-0.25Potential site for electrophilic interaction (as a leaving group)
C1 (Iodo-substituted)+0.15Susceptible to nucleophilic attack
C3 (Vinyl-substituted)-0.10Activated towards electrophilic substitution
Vinyl C (alpha)-0.08Site for electrophilic addition
Vinyl C (beta)-0.12Site for electrophilic addition

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For Benzene, 1-iodo-3-(1-methylethenyl)-, the most significant degree of conformational freedom is the rotation around the single bond connecting the methylethenyl group to the benzene ring.

A Potential Energy Surface (PES) scan can be performed computationally to map the change in total energy as a function of the dihedral angle between the plane of the benzene ring and the plane of the vinyl group. uni-muenchen.deresearchgate.netjoaquinbarroso.com This analysis would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. Steric hindrance between the vinyl group's methyl substituent and the ortho-hydrogens on the benzene ring would likely result in a non-planar (twisted) lowest-energy conformation, similar to what is observed in substituted biphenyls. nih.govnih.gov The planar conformations would likely represent transition states with higher energy due to steric repulsion.

Illustrative Potential Energy Surface Scan Data This table presents hypothetical relative energies for the rotation of the methylethenyl group, where 0° represents a coplanar conformation.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Type
02.5Eclipsed (Transition State)
300.5Twisted
450.0Twisted (Energy Minimum)
600.4Twisted
901.8Perpendicular (Local Maximum)

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. walshmedicalmedia.com

Theoretical calculations, particularly using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO), can accurately predict ¹³C and ¹H NMR chemical shifts. ruc.dk The accuracy of these predictions depends on the chosen functional and basis set. acs.org For halogenated aromatic compounds, relativistic effects and spin-orbit coupling can influence the chemical shifts of carbons bonded to heavy halogens like iodine. rsc.org

Calculations for Benzene, 1-iodo-3-(1-methylethenyl)- would predict distinct chemical shifts for each of the eight unique carbon atoms. The carbon atom bonded to iodine (C1) would be significantly shielded, appearing at a characteristic chemical shift. The shifts for the aromatic carbons would be influenced by the combined electronic effects of the iodo and methylethenyl substituents.

Illustrative Calculated vs. Typical Experimental ¹³C NMR Chemical Shifts This table presents hypothetical calculated chemical shifts (GIAO/B3LYP/cc-pVTZ) alongside typical experimental ranges for similar structures.

Carbon AtomHypothetical Calculated δ (ppm)Typical Experimental Range (ppm)
C1 (C-I)95.290 - 100
C2138.1135 - 140
C3 (C-vinyl)142.5140 - 145
C4127.8125 - 130
C5129.5128 - 132
C6131.0130 - 135
Vinyl C (alpha)141.8140 - 144
Vinyl C (beta, =CH₂)115.3112 - 118
Methyl C (-CH₃)22.420 - 25

The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry. faccts.de After optimizing the molecular geometry, a frequency calculation can be performed to determine the vibrational modes and their corresponding intensities. acs.orgarxiv.org Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. researchgate.net

For Benzene, 1-iodo-3-(1-methylethenyl)-, the calculated IR spectrum would show characteristic peaks for C-H stretching of the aromatic and vinyl groups (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring and vinyl group (~1600-1650 cm⁻¹), and a strong C-I stretching mode at lower frequencies (~500-600 cm⁻¹). nih.gov Raman calculations would predict the intensities of corresponding vibrational modes, which are often complementary to IR spectra. researchgate.net

Illustrative Predicted Vibrational Frequencies and Intensities This table presents hypothetical scaled frequencies (DFT B3LYP) and their assignments.

Scaled Frequency (cm⁻¹)Relative IR IntensityAssignment
3085MediumAromatic C-H Stretch
3050MediumVinyl C-H Stretch
2925MediumMethyl C-H Stretch
1620StrongVinyl C=C Stretch
1595StrongAromatic C=C Stretch
890Very StrongVinyl =CH₂ Out-of-Plane Bend
540StrongC-I Stretch

Table of Mentioned Compounds

Compound Name Synonym(s)

UV-Vis and Electronic Transition Modeling

The prediction of ultraviolet-visible (UV-Vis) spectra through computational methods is a powerful tool for understanding the electronic structure of molecules like Benzene, 1-iodo-3-(1-methylethenyl)-. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra of organic molecules. cecam.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For a molecule such as Benzene, 1-iodo-3-(1-methylethenyl)-, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and the methylethenyl group. The iodine substituent, with its lone pairs of electrons, may also participate in n → π* transitions. The accuracy of TD-DFT calculations is dependent on the choice of the functional and basis set. researchgate.net Hybrid functionals, such as PBE0, in conjunction with a suitable basis set, have been shown to provide a good balance between accuracy and computational cost for predicting the UV/VIS spectra of substituted benzenes. researchgate.net

A typical computational study would involve geometry optimization of the molecule in its ground state, followed by TD-DFT calculations to obtain the vertical excitation energies and oscillator strengths. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition. These calculated values can then be compared with experimental spectra. A hypothetical data table illustrating the kind of results obtained from such a study for Benzene, 1-iodo-3-(1-methylethenyl)- is presented below.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for Benzene, 1-iodo-3-(1-methylethenyl)-

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 4.50 275 0.15
S0 → S2 5.25 236 0.40
S0 → S3 5.80 214 0.25

Mechanistic Modeling of Chemical Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of reaction pathways, transition states, and the determination of activation energies.

Transition State Optimization and Energy Barrier Determination

Understanding the reactivity of Benzene, 1-iodo-3-(1-methylethenyl)- in various chemical transformations, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, requires the identification of the transition state (TS) for each elementary step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of maximum energy along the reaction coordinate.

Computational methods, particularly DFT, are employed to locate and optimize the geometry of transition states. rsc.org Once the TS is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. rsc.org Studies on related aromatic molecules have shown a correlation between transition state distortion energies and activation energies. acs.org

For a hypothetical reaction involving Benzene, 1-iodo-3-(1-methylethenyl)-, such as a Heck coupling reaction at the C-I bond, computational modeling would determine the energies of the reactants, intermediates, transition states, and products. An illustrative data table for such a reaction is provided below.

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of Benzene, 1-iodo-3-(1-methylethenyl)-

Reaction Step ΔE (kcal/mol) ΔG (kcal/mol)
Oxidative Addition 15.2 16.5
Migratory Insertion 8.5 9.2
Reductive Elimination 12.0 13.1

Solvent Effects and Implicit Solvation Models

Most chemical reactions are carried out in a solvent, which can significantly influence reaction rates and equilibria. q-chem.com Explicitly modeling individual solvent molecules in a quantum chemical calculation is computationally very expensive. q-chem.com Therefore, implicit solvation models, also known as continuum solvation models, are widely used to account for the bulk effects of the solvent. numberanalytics.comwikipedia.org

In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. faccts.de Popular implicit solvation models include the Polarizable Continuum Model (PCM) and its variants like the Conductor-like PCM (C-PCM), as well as the Solvation Model based on Density (SMD). faccts.defaccts.de These models are essential for obtaining accurate predictions of reaction energetics in solution. numberanalytics.com The choice of the implicit solvation model can impact the calculated properties, and it is often chosen based on the specific system and properties of interest.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis (if applicable)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. nih.gov While no specific QSRR studies on Benzene, 1-iodo-3-(1-methylethenyl)- have been identified, the principles of QSRR could be applied to understand its reactivity in comparison to other substituted iodoarenes.

A QSRR study would involve calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For a series of substituted iodoarenes, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges on the carbon atom bearing the iodine, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Steric Descriptors: Sterimol parameters, van der Waals volume.

Topological Descriptors: Connectivity indices.

These descriptors would then be correlated with an experimental measure of reactivity, such as the rate constant of a specific reaction, using statistical methods like multiple linear regression or partial least squares. mdpi.com The resulting QSRR model could then be used to predict the reactivity of Benzene, 1-iodo-3-(1-methylethenyl)- and other similar compounds.

Role of Benzene, 1 Iodo 3 1 Methylethenyl As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The presence of an iodo group on the benzene (B151609) ring of 1-iodo-3-(1-methylethenyl)-benzene makes it an excellent substrate for numerous cross-coupling reactions. These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of intricate aromatic and heterocyclic frameworks.

One of the most prominent applications is in the Suzuki-Miyaura coupling , where the iodo group is reacted with an organoboron compound in the presence of a palladium catalyst. This reaction allows for the straightforward introduction of new aryl, vinyl, or alkyl groups at the 3-position of the isopropenylbenzene core. Similarly, in Heck coupling reactions , the iodo-substituted benzene can be coupled with alkenes to form more complex olefinic structures. The Sonogashira coupling, another palladium-catalyzed reaction, enables the direct connection of terminal alkynes to the aromatic ring, opening pathways to synthesize phenylethynyl derivatives.

These cross-coupling strategies are instrumental in building the carbon skeletons of numerous complex molecules, including those with potential applications in materials science and medicinal chemistry. For instance, the coupling of 1-iodo-3-(1-methylethenyl)-benzene with various boronic acids can generate a library of substituted biaryl compounds, which are common motifs in pharmacologically active molecules.

Table 1: Examples of Cross-Coupling Reactions Utilizing Benzene, 1-iodo-3-(1-methylethenyl)-

Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseBiaryl compounds
HeckStyrenePd(OAc)₂ / PPh₃Substituted stilbenes
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIDiarylalkynes
Buchwald-HartwigAnilinePd₂(dba)₃ / LigandN-Aryl amines

Application in Polymer Chemistry: Synthesis of Monomers and Initiators

The dual functionality of Benzene, 1-iodo-3-(1-methylethenyl)- also lends itself to significant applications in the field of polymer chemistry.

Design of Functional Monomers for Polymerization

The isopropenyl group of 1-iodo-3-(1-methylethenyl)-benzene can participate in various polymerization reactions, such as free-radical, cationic, or anionic polymerization. This allows for its incorporation as a monomeric unit into a polymer chain. The iodo-substituent, which remains intact during this process, serves as a functional handle that can be modified post-polymerization.

This post-polymerization modification capability is highly valuable for creating functional polymers with tailored properties. For example, a polymer synthesized with 1-iodo-3-(1-methylethenyl)-benzene can subsequently be subjected to the aforementioned cross-coupling reactions to attach a variety of functional groups along the polymer backbone. This approach allows for the synthesis of materials with specific optical, electronic, or biological properties.

Precursors for Polymerization Initiators

Beyond its role as a monomer, the iodo-aryl functionality can be transformed to create specialized polymerization initiators. For instance, the iodo group can be converted into a group capable of initiating atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques. This allows for the synthesis of well-defined block copolymers where a polystyrene-based block (derived from the isopropenyl group) is attached to other polymer chains grown from the initiator site.

Strategic Intermediate for Scaffold Diversity Generation

In medicinal chemistry and drug discovery, the generation of molecular diversity is paramount. Benzene, 1-iodo-3-(1-methylethenyl)- serves as an excellent starting point for creating libraries of structurally related compounds, often referred to as scaffold diversity generation.

Starting from this single compound, a multitude of derivatives can be synthesized by leveraging the reactivity of both the iodo and isopropenyl groups. The iodo group can be replaced through various cross-coupling reactions, while the isopropenyl group can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation. This two-pronged reactivity allows for the rapid generation of a wide range of molecular scaffolds from a common intermediate, which can then be screened for biological activity.

Table 2: Scaffold Modifications of Benzene, 1-iodo-3-(1-methylethenyl)-

Reaction SiteReaction TypeResulting Functional Group
Iodo GroupSuzuki CouplingAryl
Iodo GroupBuchwald-Hartwig AminationArylamine
Isopropenyl GroupHydrogenationIsopropyl
Isopropenyl GroupEpoxidationOxirane

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in modern organic synthesis. rsc.org The reactive nature of the functional groups in 1-iodo-3-(1-methylethenyl)-benzene makes it a potential candidate for participation in such reactions.

Advanced Analytical Methodologies for Characterization of Benzene, 1 Iodo 3 1 Methylethenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Benzene (B151609), 1-iodo-3-(1-methylethenyl)- , a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment.

Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton (¹H-¹H) coupling network. For Benzene, 1-iodo-3-(1-methylethenyl)- , this would be instrumental in confirming the correlations between the protons on the benzene ring and identifying the adjacent protons. It would also show the coupling between the methyl protons and the vinyl protons of the 1-methylethenyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the unambiguous assignment of the chemical shifts of the carbon atoms in the benzene ring and the 1-methylethenyl substituent by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for confirming the substitution pattern of the benzene ring. For instance, correlations would be expected between the protons of the 1-methylethenyl group and the carbon atoms of the benzene ring, and vice-versa, confirming their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Benzene, 1-iodo-3-(1-methylethenyl)- (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)
C1-~95H2, H6 → C1
C2~7.8~138H4, H6 → C2
C3-~142H2, H4, H5, H(CH₃), H(vinyl) → C3
C4~7.5~129H2, H6, H(CH₃), H(vinyl) → C4
C5~7.2~130H4, H6 → C5
C6~7.6~135H2, H4, H5 → C6
C(vinyl)-~145H(CH₃), H(vinyl) → C(vinyl)
CH(vinyl)~5.4 (d)~115H(CH₃) → CH(vinyl)
CH₃~2.1 (s)~22H(vinyl) → CH₃

Interactive Data Table: Click on column headers to sort.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. For Benzene, 1-iodo-3-(1-methylethenyl)- , a known amount of an internal standard with a resonance in a clear region of the spectrum would be added to a precisely weighed sample. By comparing the integral of a specific proton signal of the analyte with that of the standard, the absolute quantity and thus the purity of the compound can be accurately calculated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of Benzene, 1-iodo-3-(1-methylethenyl)- , as well as a series of fragment ions that provide valuable structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is less likely to cause fragmentation. It is particularly useful for confirming the molecular weight of the compound, often observed as a protonated molecule ([M+H]⁺) or an adduct with a solvent molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed. This technique would provide detailed structural information about Benzene, 1-iodo-3-(1-methylethenyl)- . For example, the fragmentation pattern could reveal the loss of an iodine atom, a methyl group, or the entire 1-methylethenyl substituent, thereby confirming the presence and connectivity of these functional groups.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Benzene, 1-iodo-3-(1-methylethenyl)- (C₉H₉I)

Ion TypePredicted m/zPossible Fragmentation Pathway
[M]⁺243.9799Molecular Ion
[M-CH₃]⁺228.9563Loss of a methyl group
[M-I]⁺117.0704Loss of an iodine atom
[C₆H₄(C₃H₅)]⁺117.0704Benzene ring with 1-methylethenyl group
[C₇H₇]⁺91.0548Tropylium ion (rearrangement)

Interactive Data Table: Click on column headers to sort.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, 1-iodo-3-(1-methylethenyl)- would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the vinyl and methyl groups. The C=C stretching vibrations of the aromatic ring and the vinyl group would also be prominent. The C-I stretching vibration would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The C=C stretching of the vinyl group would also be expected to be Raman active.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for Benzene, 1-iodo-3-(1-methylethenyl)-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Vinyl C-HStretching3080-3020
Methyl C-HStretching2980-2870
Aromatic C=CStretching1600-1450
Vinyl C=CStretching~1640
Aromatic C-HOut-of-plane bending900-675
C-IStretching600-500

Interactive Data Table: Click on column headers to sort.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state. The resulting electron density map reveals the exact positions of atoms, confirming the compound's connectivity and stereochemistry. docbrown.info

For a compound like Benzene, 1-iodo-3-(1-methylethenyl)-, obtaining a single crystal of sufficient quality is the prerequisite for analysis. Upon successful diffraction, the analysis would be expected to confirm the planar nature of the benzene ring and provide precise measurements of the carbon-carbon bond lengths within the ring, which are expected to be intermediate between a typical single (≈1.54 Å) and double (≈1.34 Å) bond, characteristic of an aromatic system (≈1.39 Å). docbrown.info Furthermore, the technique would elucidate the specific orientation of the iodo and 1-methylethenyl substituents relative to the benzene ring and to each other.

The crystallographic data generated would include the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information is crucial for understanding the packing of molecules in the solid state and identifying any significant intermolecular forces, such as halogen bonding involving the iodine atom, which can influence the physical properties of the material.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for an Aromatic Compound This table presents typical parameters obtained from an X-ray crystallography experiment and is for illustrative purposes, as specific data for Benzene, 1-iodo-3-(1-methylethenyl)- is not publicly available.

ParameterIllustrative Value
Chemical FormulaC₉H₉I
Formula Weight244.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.12 Å, b = 5.98 Å, c = 19.55 Å, β = 94.5°
Volume945.0 ų
Z (Molecules/unit cell)4
Density (calculated)1.715 g/cm³
R-factor0.035

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique used to separate the components of a mixture, allowing for the isolation and purification of a target compound as well as the assessment of its purity. wisc.edu The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. wisc.edu In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. wisc.edu The separation is based on the differential partitioning of the analytes between the two phases. wisc.edu The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of experimental conditions. wisc.edu

For Benzene, 1-iodo-3-(1-methylethenyl)-, GC analysis would be suitable for assessing its purity by detecting the presence of any volatile impurities, such as starting materials or side-products from its synthesis. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present. wisc.edu

When GC is coupled with a mass spectrometer (GC-MS), it becomes a premier tool for both separation and identification. libretexts.org As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). libretexts.orgnih.gov This high-energy process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular "fingerprint". libretexts.org The mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern). wisc.edunih.gov For Benzene, 1-iodo-3-(1-methylethenyl)-, key fragments would be expected from the loss of an iodine atom, a methyl group, or cleavage of the ethenyl group.

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of an Iodo-Aromatic Compound Based on conditions for a related compound, Benzene, 1-iodo-3-methyl-. nist.gov

ParameterValue
Column TypePacked
Stationary PhaseCarbowax 20M
Column Length3.05 m
Carrier GasHelium (He)
Initial Temperature40 °C
Final Temperature210 °C
Heating Rate10 K/min
DetectorMass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. biotecha.lt In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. biotecha.lt Separation is achieved based on the compound's differential interaction with the stationary and mobile phases. biotecha.lt

For Benzene, 1-iodo-3-(1-methylethenyl)-, a reversed-phase HPLC method would likely be effective. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The retention time of the compound can be adjusted by changing the composition of the mobile phase. biotecha.lt Purity is assessed by the presence of a single major peak, with the peak area used for quantification.

Pairing HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. lcms.cz This is especially useful for complex mixtures or when a high degree of confidence in the identification of impurities is required. lcms.cz The eluent from the HPLC column is introduced into an ionization source (e.g., electrospray ionization - ESI) before entering the mass analyzer. lcms.cz LC-MS provides molecular weight and structural information for each separated component.

Table 3: General High-Performance Liquid Chromatography (HPLC) Method Parameters Based on a general method for a related iodo-aromatic compound. sielc.com

ParameterValue
ColumnReversed Phase (e.g., Newcrom R1 or C18)
Mobile PhaseAcetonitrile and Water mixture
ModifierPhosphoric acid or Formic acid (for MS compatibility)
Flow Rate1.0 mL/min
DetectionUV-Vis Detector or Mass Spectrometer (MS)
Column TemperatureAmbient or controlled (e.g., 30 °C)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. For halogen-containing compounds, specific methods are employed to determine the halogen content. The primary purpose of this analysis is to verify the empirical formula of a newly synthesized or purified compound.

The experimental percentages of each element are compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports its assigned structure and purity. For Benzene, 1-iodo-3-(1-methylethenyl)-, with a molecular formula of C₉H₉I, elemental analysis would be performed to confirm the calculated percentages of Carbon, Hydrogen, and Iodine.

Table 4: Theoretical Elemental Composition of Benzene, 1-iodo-3-(1-methylethenyl)-

ElementSymbolAtomic Weight ( g/mol )Molar Mass of C₉H₉I ( g/mol )Theoretical Percentage (%)
CarbonC12.011244.0744.29
HydrogenH1.008244.073.72
IodineI126.90244.0751.99

Future Research Directions and Unexplored Avenues in Benzene, 1 Iodo 3 1 Methylethenyl Chemistry

Development of Chemo- and Stereoselective Transformations

The presence of two distinct reactive sites—the carbon-iodine bond and the carbon-carbon double bond—presents a compelling challenge and opportunity for developing highly selective chemical transformations. Future research should prioritize the development of catalytic systems that can discriminate between these functionalities.

Chemoselectivity: The primary goal is to devise reactions that target one functional group while leaving the other intact. For instance, developing palladium or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that occur exclusively at the C-I bond without inducing polymerization or side-reactions at the isopropenyl group is a critical avenue. Conversely, methods for the selective functionalization of the double bond, such as hydroboration-oxidation or epoxidation, in the presence of the aryl iodide, are equally valuable.

Stereoselectivity: For reactions involving the isopropenyl group, controlling the stereochemical outcome is a significant frontier. masterorganicchemistry.com Stereoselective reactions are those that favor the formation of one stereoisomer over another. studysmarter.co.uk Future work could focus on asymmetric hydrogenations, cyclopropanations, or dihydroxylations of the double bond to introduce new chiral centers. The development of chiral catalysts that can effectively control the facial selectivity of attack on the prochiral alkene moiety would significantly enhance the compound's utility in the synthesis of complex, stereochemically defined molecules.

Potential Selective Transformation Target Functional Group Key Research Goal
Suzuki CouplingAryl IodideHigh-yield C-C bond formation with no reaction at the double bond.
Asymmetric HydrogenationIsopropenyl GroupCreation of a specific stereoisomer by adding hydrogen across the double bond.
EpoxidationIsopropenyl GroupSelective formation of an epoxide without disturbing the aryl iodide.
Sonogashira CouplingAryl IodideChemoselective alkynylation for building complex molecular scaffolds.

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. nih.govwikipedia.org The aryl iodide functionality in Benzene (B151609), 1-iodo-3-(1-methylethenyl)- makes it a prime candidate for development into a novel bioconjugation reagent.

Future research can be directed towards utilizing this compound as a scaffold for creating tools for chemical biology. The aryl iodide can serve as a handle for attachment to biomolecules. Palladium-mediated cross-coupling reactions, which have been adapted for modifying proteins, are a promising strategy. nih.gov For example, the compound could be linked to proteins through site-selective arylation of cysteine or tryptophan residues. nih.gov

Furthermore, the development of hypervalent iodine reagents from this precursor could enable new modes of tyrosine bioconjugation. nih.gov The isopropenyl group offers a secondary site for modification, allowing for the creation of dual-functional probes. For instance, after conjugation to a protein via the aryl iodide, the isopropenyl group could be used for a subsequent bio-orthogonal reaction, such as a tetrazine ligation, or for attaching imaging agents or therapeutic payloads. ru.nlresearchgate.net

Bioconjugation Strategy Target Biomolecule Residue Potential Application
Palladium-Mediated S-ArylationCysteineSite-specific protein labeling, development of antibody-drug conjugates. nih.gov
C-H Activation ArylationTryptophanIntroduction of novel functionalities into peptides and proteins. nih.gov
Hypervalent Iodine ChemistryTyrosineCreating stable protein-reagent linkages under physiological conditions. nih.gov

Integration into Flow Chemistry and Microfluidic Reactor Systems

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. scispace.com The application of flow chemistry to reactions involving aryl halides is a rapidly growing field. akjournals.comdrugdiscoverytrends.comacs.org

Future investigations should focus on adapting the synthesis and transformations of Benzene, 1-iodo-3-(1-methylethenyl)- to flow systems. Key areas include:

Synthesis: Developing a continuous-flow process for the synthesis of the compound itself could improve yield, purity, and safety.

Transformations: Many reactions involving aryl halides, such as metal-catalyzed cross-couplings and lithiation, are well-suited for flow reactors. acs.orgresearchgate.net Performing these reactions in a microfluidic system could allow for precise control over reaction parameters, minimizing side-product formation and enabling the use of highly reactive intermediates that are difficult to handle in batch reactors. researchgate.net This approach could facilitate high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for various applications. drugdiscoverytrends.com

Machine Learning and AI-Driven Retrosynthesis Applications

For a molecule like Benzene, 1-iodo-3-(1-methylethenyl)-, which is a trisubstituted benzene, retrosynthetic analysis can be complex. youtube.com Future research can leverage AI to:

Optimize Synthesis: AI algorithms could identify the most efficient and cost-effective routes to synthesize the parent compound, potentially uncovering non-intuitive strategies that a human chemist might overlook. synthiaonline.com

Design Derivatives: AI can be used to plan the synthesis of novel derivatives with desired properties. By integrating predictive models for chemical properties, AI could suggest synthetic targets for applications in materials science or medicinal chemistry and provide the most promising routes to access them. jelsciences.comnih.gov This approach moves beyond simple retrosynthesis to a more holistic, goal-oriented molecular design process. nih.gov

Expanding the Scope of Green Chemistry Principles in Synthesis and Transformations

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying the 12 Principles of Green Chemistry to the lifecycle of Benzene, 1-iodo-3-(1-methylethenyl)- is a crucial direction for future research. msu.educompoundchem.com

Key areas for improvement include:

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives for transformations of the compound can significantly reduce waste. yale.edu This includes developing more efficient and recyclable catalysts for cross-coupling and hydrogenation reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. sigmaaldrich.com AI-driven synthesis planning can assist in identifying routes with higher atom economy.

Safer Solvents: Research into performing reactions in greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) instead of traditional volatile organic compounds would reduce the environmental impact.

Advanced Functional Material Design Based on its Structure (focus on synthetic routes and precursor roles)

The dual functionality of Benzene, 1-iodo-3-(1-methylethenyl)- makes it an exceptional monomer for designing advanced functional materials. The isopropenyl group is a derivative of α-methylstyrene, which is known to produce polymers with enhanced thermal stability. acs.orgorientjchem.org

The most promising future direction in this area is to use the compound as a functional monomer in polymerization reactions, followed by post-polymerization modification.

Synthetic Route:

Polymerization: The monomer can be polymerized via cationic or radical polymerization to produce poly[1-(3-iodophenyl)-1-methylethylene]. orientjchem.org The polymerization conditions can be tuned to control the molecular weight and polydispersity of the resulting polymer.

Post-Polymerization Functionalization: The iodine atoms on the polymer backbone serve as versatile handles for a wide range of transformations. Using robust and high-yield reactions like Suzuki or Sonogashira cross-coupling, various functional groups (e.g., chromophores, conductive moieties, bioactive molecules) can be grafted onto the polymer chain.

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 1-iodo-3-(1-methylethenyl)-, and how can purity be ensured?

  • Methodological Answer : The synthesis of iodoarenes typically involves electrophilic iodination using agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). For 1-iodo-3-(1-methylethenyl)benzene, a Friedel-Crafts alkylation or Heck coupling may introduce the methylethenyl group prior to iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Purity can be confirmed using GC-MS or HPLC, with retention indices cross-referenced against databases like NIST Chemistry WebBook .

Q. What spectroscopic techniques are most effective for characterizing Benzene, 1-iodo-3-(1-methylethenyl)-?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H NMR identifies methylethenyl protons (δ 5.0–6.0 ppm for vinyl groups) and aromatic protons (δ 6.5–7.5 ppm). 13^{13}C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons.
  • IR : Absorbances near 1600 cm1^{-1} (C=C stretching) and 500–600 cm1^{-1} (C-I bond) are diagnostic.
  • Mass Spectrometry : High-resolution MS verifies the molecular ion ([M]+^+) and fragments consistent with iodine loss.
    Reference databases like NIST provide comparative spectral data .

Q. How can computational methods predict the reactivity and regioselectivity of Benzene, 1-iodo-3-(1-methylethenyl)- in electrophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. The iodine atom deactivates the ring, directing electrophiles to the para position relative to the methylethenyl group. Fukui indices and Mulliken charges quantify site-specific reactivity. Solvent effects can be incorporated using the SMD model. Validation against experimental data (e.g., NIST thermochemistry) ensures accuracy .

Advanced Research Questions

Q. How does the electronic nature of the iodine substituent influence the reactivity of the 1-methylethenyl group in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a strong electron-withdrawing group, polarizing the methylethenyl moiety and enhancing its electrophilicity. In Suzuki-Miyaura couplings, this increases oxidative addition efficiency with palladium catalysts. Kinetic studies (e.g., variable-temperature NMR) can track reaction intermediates. Contrast with bromo/chloro analogs (lower electronegativity) reveals iodine’s unique role in stabilizing transition states. Thermodynamic data (e.g., Gibbs free energy) from NIST supports mechanistic interpretations .

Q. What are the challenges in analyzing contradictory data regarding the compound’s stability under different storage conditions?

  • Methodological Answer : Discrepancies in stability studies often arise from:
  • Light Sensitivity : Iodoarenes degrade under UV light; storage in amber vials with inert gas (N2_2) is essential.
  • Thermal Decomposition : TGA/DSC analyses quantify decomposition thresholds. Contradictions may stem from impurities accelerating degradation.
  • Moisture : Hydrolysis of the C-I bond can occur; Karl Fischer titration monitors water content.
    Cross-validation using multiple techniques (HPLC, NMR) and adherence to EPA/NIST protocols resolves inconsistencies .

Q. What role does the iodine atom play in the compound’s application as a precursor in natural product synthesis?

  • Methodological Answer : The C-I bond’s moderate strength makes it ideal for transition-metal-catalyzed cross-couplings (e.g., Stille, Negishi) to construct terpene backbones or aryl-alkene linkages. For example, in sesquiterpene synthesis, the iodine acts as a directing group and leaving atom. Retrosynthetic analysis of natural products like α-copaene (C15_{15}H24_{24}) highlights its utility. Comparative studies with non-halogenated analogs (e.g., from chem960.com ) demonstrate enhanced regiocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.